molecular formula C11H11NO2 B13999790 2(1H)-Pyridinone, 1-(3-oxo-1-cyclohexen-1-yl)- CAS No. 69914-13-2

2(1H)-Pyridinone, 1-(3-oxo-1-cyclohexen-1-yl)-

Cat. No.: B13999790
CAS No.: 69914-13-2
M. Wt: 189.21 g/mol
InChI Key: LFJSNFZWPSTKGH-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-(3-oxo-1-cyclohexen-1-yl)- is a heterocyclic compound that features a pyridinone ring substituted with a 3-oxo-1-cyclohexen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-(3-oxo-1-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the condensation of 2-pyridone with 3-oxo-1-cyclohexen-1-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-(3-oxo-1-cyclohexen-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinone ring or the cyclohexenone moiety is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridinone or cyclohexenone derivatives.

Scientific Research Applications

2(1H)-Pyridinone, 1-(3-oxo-1-cyclohexen-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-(3-oxo-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-(3-oxo-1-cyclohexen-1-yl)pyridinium
  • Diethyl [(3-oxo-1-cyclohexen-1-yl)methyl]phosphonate
  • 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)benzoate

Uniqueness

2(1H)-Pyridinone, 1-(3-oxo-1-cyclohexen-1-yl)- is unique due to its specific substitution pattern and the presence of both a pyridinone ring and a cyclohexenone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

69914-13-2

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(3-oxocyclohexen-1-yl)pyridin-2-one

InChI

InChI=1S/C11H11NO2/c13-10-5-3-4-9(8-10)12-7-2-1-6-11(12)14/h1-2,6-8H,3-5H2

InChI Key

LFJSNFZWPSTKGH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)N2C=CC=CC2=O

Origin of Product

United States

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